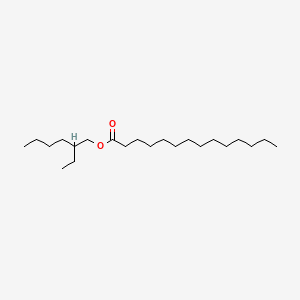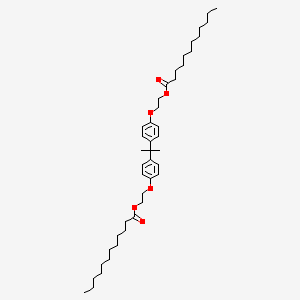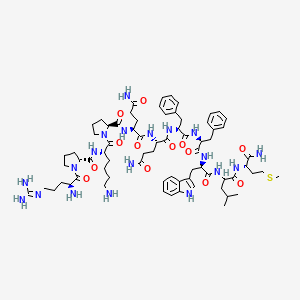
3,4-ジエトキシ安息香酸エチル
概要
説明
Ethyl 3,4-diethoxybenzoate, also known as 3,4-diethoxybenzoic acid ethyl ester, is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by ethoxy groups at the 3 and 4 positions, and the carboxylic acid group is esterified with ethanol. This compound is primarily used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Ethyl 3,4-diethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into its potential as a drug precursor or its effects on biological systems.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
Mode of Action
Some studies suggest that it may have antioxidant activity and weak antimicrobial effects against some bacteria and fungi. The exact mechanism of interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It’s suggested that the compound may have potential free radical scavenging capabilities. .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
One study suggests that it may have a protective effect against hypoxia-induced oxidative damage in L6 myoblast cells . More research is needed to fully understand the molecular and cellular effects of this compound.
Action Environment
The compound is typically stored in a dry room temperature environment
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3,4-diethoxybenzoate can be synthesized through the esterification of 3,4-diethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The general reaction is as follows:
3,4-diethoxybenzoic acid+ethanolsulfuric acidethyl 3,4-diethoxybenzoate+water
Industrial Production Methods: In an industrial setting, the production of ethyl 3,4-diethoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, shifting the equilibrium towards the product side.
Types of Reactions:
Oxidation: Ethyl 3,4-diethoxybenzoate can undergo oxidation reactions, where the ethoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group in ethyl 3,4-diethoxybenzoate can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.
Reduction: Formation of 3,4-diethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
類似化合物との比較
Ethyl 3,4-diethoxybenzoate can be compared with other similar compounds such as:
Ethyl 3,4-dihydroxybenzoate: This compound has hydroxyl groups instead of ethoxy groups, which can significantly alter its reactivity and biological activity.
Ethyl 3,4-dimethoxybenzoate: Similar to ethyl 3,4-diethoxybenzoate but with methoxy groups, leading to differences in steric and electronic effects.
Ethyl 3,4-dichlorobenzoate: Chlorine atoms replace the ethoxy groups, resulting in different chemical properties and reactivity.
The uniqueness of ethyl 3,4-diethoxybenzoate lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and research.
特性
IUPAC Name |
ethyl 3,4-diethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIFSJMLYCVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342983 | |
| Record name | Ethyl 3,4-diethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75332-44-4 | |
| Record name | Ethyl 3,4-diethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[D-Glp1,D-Phe2,D-Trp3,6]-LH-RH](/img/structure/B1593405.png)






